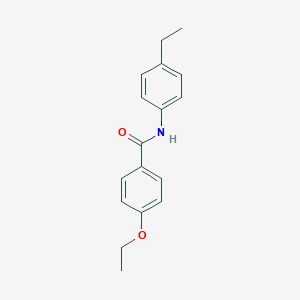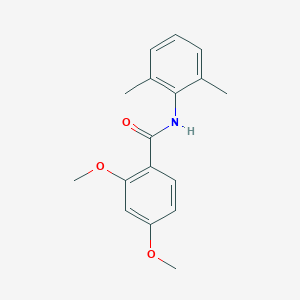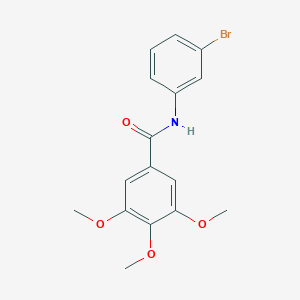
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, also known as Br-DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Br-DMPP belongs to the class of phenethylamines and is structurally similar to the hallucinogenic drug mescaline.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit significant analgesic and anti-inflammatory effects in animal models. It has also been found to reduce anxiety and depression-like behaviors in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is its high potency and selectivity for certain receptors in the central nervous system. This makes it a valuable research tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-bromophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective analogs of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide for use as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide. Additionally, further studies are needed to determine the safety and efficacy of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3-bromophenyl magnesium bromide with 3,4,5-trimethoxybenzoyl chloride in the presence of a catalyst such as copper iodide. The resulting compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
Fórmula molecular |
C16H16BrNO4 |
|---|---|
Peso molecular |
366.21 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
VJDYVWVZWMHIGE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)Br |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



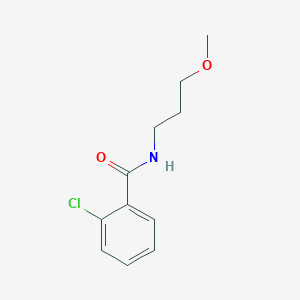
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
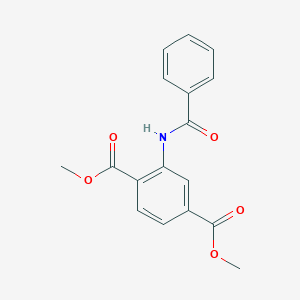
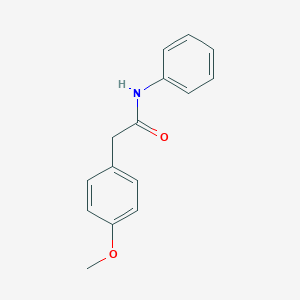
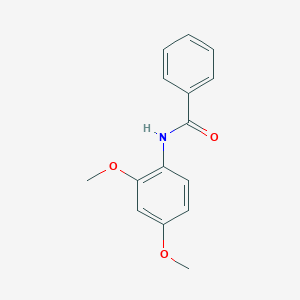
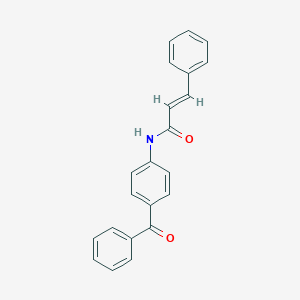
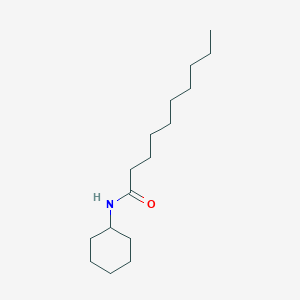
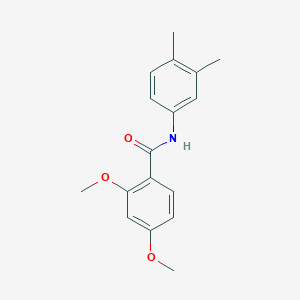
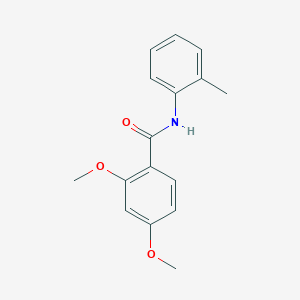

![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
